Product packaging for E-3-(METHYL PHENYL AMINO)-2-PROPENAL(Cat. No.:CAS No. 14189-82-3)

E-3-(METHYL PHENYL AMINO)-2-PROPENAL

Cat. No.: B087139
CAS No.: 14189-82-3
M. Wt: 161.2 g/mol
InChI Key: YLMOTKLYENPQLK-VMPITWQZSA-N
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Description

Significance of Enamines as Synthetic Intermediates

Enamines are unsaturated compounds derived from the condensation of an aldehyde or a ketone with a secondary amine. nih.gov Structurally, they are considered the nitrogen analogs of enols. nih.gov The formation typically involves an acid-catalyzed nucleophilic addition of the secondary amine to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-carbon double bond. nih.gov

The significance of enamines in organic synthesis stems from their unique electronic properties. The presence of the nitrogen atom with its lone pair of electrons in conjugation with the C=C double bond makes the β-carbon electron-rich and, therefore, nucleophilic. nih.gov This reactivity is conceptually similar to that of enolates, but enamines offer the advantage of being neutral and less basic, which often leads to fewer side reactions and greater selectivity under milder conditions. nih.gov

This nucleophilic character is central to their application in forming new carbon-carbon bonds. A cornerstone of enamine chemistry is the Stork enamine alkylation, a reaction developed by Gilbert Stork. researchgate.net This process involves the alkylation or acylation of an enamine, followed by hydrolysis of the resulting iminium salt to yield an α-substituted aldehyde or ketone. researchgate.net This method provides a powerful and selective alternative to the direct alkylation of enolates, which can be prone to over-alkylation and other competing reactions. researchgate.net The versatility of enamines has been harnessed in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. researchgate.net

Role of α,β-Unsaturated Aldehydes in Chemical Transformations

α,β-Unsaturated aldehydes are a class of organic compounds that feature a carbon-carbon double bond conjugated to an aldehyde group. wikipedia.orgsigmaaldrich.com This conjugated system is responsible for their high reactivity and makes them exceptionally valuable "building blocks" in organic synthesis. wikipedia.orgsigmaaldrich.com The electronic structure of the C=C-C=O moiety results in two electrophilic centers: the carbonyl carbon and the β-carbon.

This dual electrophilicity allows α,β-unsaturated aldehydes to participate in a wide range of chemical transformations. They are classic substrates for 1,4-conjugate addition reactions, also known as Michael additions, where nucleophiles attack the electrophilic β-carbon. They also undergo 1,2-addition, where nucleophiles attack the carbonyl carbon directly. The competition between these two pathways can often be controlled by the choice of nucleophile and reaction conditions.

Furthermore, these compounds are key components in various cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles. Their utility extends to the synthesis of pharmaceuticals, fragrances, and other fine chemicals. wikipedia.orgsigmaaldrich.com The hydrocarbonylation of alkynes represents an atom-efficient industrial route to produce these valuable intermediates. wikipedia.org

Contextualization of E-3-(METHYL PHENYL AMINO)-2-PROPENAL within Enamine and α,β-Unsaturated Aldehyde Frameworks

This compound is a chemical entity that uniquely merges the structural motifs of both an enamine and an α,β-unsaturated aldehyde. Its chemical structure consists of a propenal backbone where a methylphenylamino group is attached to the C-3 (or β) position.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
IUPAC Name(E)-3-(N-methylanilino)prop-2-enal
CAS Numbers14189-82-3, 34900-01-1

This compound is best understood through the principle of vinylogy , a concept introduced by Ludwig Claisen in 1926. wikipedia.org Vinylogy describes the transmission of electronic effects through a conjugated system. wikipedia.orgnih.gov In this case, this compound can be described as a vinylogous amide . While a standard amide has a nitrogen atom directly attached to a carbonyl group, a vinylogous amide has a C=C double bond (a "vinylene" group) separating them. wikipedia.org

The lone pair of electrons on the nitrogen atom is delocalized through the C=C bond to the carbonyl group, creating a resonance-stabilized system. This delocalization imparts significant enamine character to the β-carbon, making it nucleophilic, while simultaneously modulating the electrophilicity of the aldehyde group. Therefore, the compound does not behave simply as a typical α,β-unsaturated aldehyde; its reactivity is a hybrid, showcasing the properties of both functional classes. This bifunctional nature makes it a versatile reagent for synthesizing more complex heterocyclic systems, such as pyrroles. nih.gov

Historical Perspectives on Analogous Compounds and Their Applications

The study of compounds analogous to this compound provides a rich historical context for its development and application. The underlying concept of vinylogy, crucial to understanding its reactivity, has been a cornerstone of organic chemistry for nearly a century. wikipedia.org

Simpler analogs have been known and used for a long time. Cinnamaldehyde (B126680) , the primary component of cinnamon oil, is a classic example of a simple α,β-unsaturated aldehyde without the amino substitution. researchgate.net Its chemistry is dominated by reactions at the electrophilic carbonyl and β-carbon positions. nih.gov The introduction of an amino group at the C-3 position dramatically alters this reactivity profile.

A closer and well-studied analog is 3-(dimethylamino)acrolein . This compound is considered a vinylogous version of dimethylformamide (DMF) and serves as a stable and less toxic precursor for malondialdehyde. wikipedia.org Its utility in synthesis is well-established; it is used to introduce reactive three-carbon units into other molecules and is a key precursor in the synthesis of various dyes and heterocyclic compounds. wikipedia.orgsigmaaldrich.com

The development of more complex analogs like this compound represents a refinement of this chemical theme. The replacement of the two methyl groups with a methyl and a phenyl group modifies the electronic and steric properties. The phenyl group further extends the conjugated system and influences the electron-donating capacity of the nitrogen atom, thereby fine-tuning the compound's reactivity for specific synthetic applications, such as the regiocontrolled synthesis of polyfunctionalized pyrroles. nih.gov

Table 2: Comparison of this compound and its Analogs
Compound NameStructureMolecular FormulaKey FeaturePrimary Reactivity
CinnamaldehydeC6H5-CH=CH-CHOC9H8Oα,β-Unsaturated AldehydeElectrophilic (at C=O and β-carbon) nih.gov
3-(Dimethylamino)acrolein(CH3)2N-CH=CH-CHOC5H9NOVinylogous Amide wikipedia.orgNucleophilic (at β-carbon) and Electrophilic (at C=O)
This compoundC6H5N(CH3)-CH=CH-CHOC10H11NOSubstituted Vinylogous AmideModulated nucleophilic and electrophilic character

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B087139 E-3-(METHYL PHENYL AMINO)-2-PROPENAL CAS No. 14189-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(N-methylanilino)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOTKLYENPQLK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287034
Record name (2E)-3-(Methylphenylamino)-2-propenal
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34900-01-1, 14189-82-3
Record name (2E)-3-(Methylphenylamino)-2-propenal
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Methylphenylamino)-2-propenal
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Record name 2-Propenal, 3-(methylphenylamino)
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Record name 2-Propenal, 3-(methylphenylamino)-, (E)
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Synthetic Methodologies and Reaction Pathways of E 3 Methyl Phenyl Amino 2 Propenal

Condensation Reactions for E-3-(METHYL PHENYL AMINO)-2-PROPENAL Synthesis

The synthesis of this compound, an enamine, is achieved through condensation reactions. wikipedia.org Enamines are unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.orglibretexts.org They are considered nitrogen analogs of enols and are valuable intermediates in organic synthesis due to their nucleophilic character at the α-carbon position. wikipedia.orgmasterorganicchemistry.com

One effective method for synthesizing the target compound involves the reaction of N-methylaniline, a secondary amine, with 1,1,3,3-tetramethoxypropane. wikipedia.orgwikipedia.org The latter serves as a stable precursor to malondialdehyde, which is otherwise unstable. wikipedia.org The reaction proceeds via the in-situ hydrolysis of the tetramethoxypropane under acidic conditions to generate malondialdehyde, which then condenses with N-methylaniline.

The reaction is typically performed under acid catalysis, which is crucial for both the hydrolysis of the acetal (B89532) and the subsequent dehydration step in enamine formation. masterorganicchemistry.com The stoichiometry often involves a slight excess of the amine to ensure complete consumption of the aldehyde precursor.

Table 1: Representative Reaction Conditions for Acid-Catalyzed Condensation

Parameter Condition Purpose
Reactants 1,1,3,3-Tetramethoxypropane, N-Methylaniline Aldehyde precursor and secondary amine
Stoichiometry ~1 : 1.1 molar ratio (Aldehyde precursor : Amine) Drives the reaction to completion
Catalyst Brønsted acids (e.g., HCl, p-TsOH) Catalyzes acetal hydrolysis and dehydration
Solvent Aprotic solvents (e.g., Toluene, Benzene) Allows for azeotropic removal of water
Temperature Reflux Provides energy to overcome activation barriers and remove water

| Apparatus | Dean-Stark trap | To sequester the water byproduct and shift the equilibrium |

Upon completion of the reaction, a standard workup procedure is employed. This typically involves cooling the reaction mixture, neutralizing the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and separating the organic layer. The aqueous layer is often extracted with an organic solvent to recover any dissolved product. orgsyn.org The combined organic phases are then washed with brine and dried over an anhydrous salt like magnesium sulfate. orgsyn.org

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common techniques include:

Flash Chromatography: The crude material is passed through a silica (B1680970) gel column using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) mixture) to separate the desired enamine from impurities. orgsyn.org

Recrystallization: If the product is a solid, it can be dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out.

A more direct route involves the condensation of N-methylaniline with an α,β-unsaturated aldehyde, such as acrolein (prop-2-enal). worktribe.com This reaction is a direct application of enamine formation from an aldehyde and a secondary amine. libretexts.org The reaction mechanism involves a nucleophilic 1,2-addition of the amine to the aldehyde's carbonyl group, followed by dehydration. researchgate.net

Catalysis is often necessary to achieve high yields and selectivity. Acid catalysts are commonly employed to facilitate the dehydration of the intermediate carbinolamine, which is typically the rate-determining step. masterorganicchemistry.com The choice of catalyst can significantly influence the reaction's efficiency.

Table 2: Influence of Catalytic Systems on Enamine Synthesis

Catalyst Type Example(s) Influence on Reaction
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), HCl Protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water). masterorganicchemistry.com
Lewis Acids TiCl₄, MgSO₄ Act as dehydrating agents, sequestering water and driving the equilibrium towards the enamine product. wikipedia.org

| Organocatalysts | Pyrrolidine, Proline | Can facilitate the reaction through iminium ion activation, often used in asymmetric synthesis. wikipedia.orgorganic-chemistry.org |

The use of these catalysts generally increases the reaction rate and allows the process to occur under milder conditions, leading to higher yields by favoring the formation of the thermodynamically stable enamine. wikipedia.orgorganic-chemistry.org

The formation of the enamine structure proceeds through a well-established mechanism. libretexts.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen of N-methylaniline attacks the electrophilic carbonyl carbon of the aldehyde. This 1,2-addition forms a zwitterionic tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine.

Acid-Catalyzed Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). libretexts.org

Elimination: The lone pair on the nitrogen atom helps to push out the water molecule, forming a C=N double bond. The resulting positively charged species is an iminium ion. libretexts.org

Deprotonation: A proton is removed from the α-carbon (the carbon adjacent to the C=N bond) by a base (such as the amine starting material or the conjugate base of the acid catalyst), leading to the formation of the neutral enamine product with a C=C double bond. libretexts.org

The final E-configuration is generally favored due to reduced steric hindrance compared to the Z-isomer. The resulting enamine possesses significant resonance stabilization, with a key resonance structure placing a negative charge on the α-carbon, which accounts for its nucleophilicity. wikipedia.org

Condensation of Methyl Phenyl Amine with α,β-Unsaturated Aldehydes

Substitution Pathways for Introducing the Methyl Phenyl Amino Group

The introduction of the methyl phenyl amino moiety is a critical step in the synthesis of the target compound. This is typically accomplished through reactions that form a carbon-nitrogen bond at the C3 position of a propenal precursor.

One major pathway involves the reaction of N-methylaniline with a suitable three-carbon aldehyde equivalent, which can be considered a nucleophilic substitution on a propenal precursor. A notable example is the reaction utilizing tetramethoxypropane and N-methylaniline. google.com In this process, tetramethoxypropane serves as a stable precursor to malondialdehyde. Under acidic conditions, typically with dilute hydrochloric acid, tetramethoxypropane is hydrolyzed to a more reactive intermediate. lookchem.comgoogle.com This intermediate is then subjected to a nucleophilic attack by N-methylaniline. The subsequent elimination of water and methanol (B129727) results in the formation of the stable E-enamine structure of 3-(methyl phenyl amino)-2-propenal.

Another widely employed strategy is the Vilsmeier-Haack reaction. ijpcbs.comontosight.ai While not a direct substitution on a stable propenal molecule, this reaction builds the functionalized aldehyde from simpler precursors. In this method, an N-substituted formamide, such as N-methylformanilide, reacts with an activating agent like phosphorus oxychloride (POCl₃), oxalyl chloride, or triphosgene (B27547) (bis-trichloromethylcarbonate) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. google.comepo.orgwikipedia.org This reagent then reacts with an electron-rich alkene, such as an alkyl vinyl ether (e.g., butyl vinyl ether). google.comepo.org The alkyl vinyl ether provides two of the three carbons for the propenal backbone. The reaction proceeds through an iminium ion intermediate, which upon aqueous workup, hydrolyzes to yield the final aldehyde product, this compound. ontosight.aiwikipedia.org

The successful synthesis of this compound, particularly via the Vilsmeier-Haack pathway, is highly dependent on the careful management of reaction conditions, specifically the exclusion of water. The key intermediates in this reaction are extremely sensitive to moisture. The Vilsmeier reagent itself, the chloroiminium salt, is readily hydrolyzed by water, which would render it inactive for the desired formylation reaction. wikipedia.org

Therefore, the reaction must be conducted under strictly anhydrous conditions to ensure the stability of the Vilsmeier reagent and allow it to react with the alkene substrate. The final step of the synthesis involves a controlled hydrolysis during the workup phase. ontosight.ai At this stage, water is deliberately introduced to convert the stable iminium salt intermediate into the target aldehyde, 3-(methyl phenyl amino)-2-propenal. wikipedia.org Uncontrolled exposure to water earlier in the process would lead to the decomposition of intermediates and a significant reduction in product yield.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for industrial-scale production involves a thorough analysis of its economic, logistical, and environmental attributes. The methodologies for preparing this compound present a clear contrast in these aspects.

The economic viability of a synthetic process is largely determined by the cost of raw materials, reagents, and the complexity of the operational procedure. The Vilsmeier-Haack approach and the propenal precursor method differ significantly in this regard. The Vilsmeier-Haack reaction often employs expensive and hazardous reagents such as oxalyl chloride and triphosgene. google.com Furthermore, starting materials like N-methylformanilide can be more costly than simpler amines. google.com In contrast, the method starting from tetramethoxypropane and N-methylaniline is presented as a more cost-effective alternative, as it avoids these expensive reagents in favor of more common industrial chemicals. google.com

ParameterVilsmeier-Haack RoutePropenal Precursor Route (Tetramethoxypropane)
Primary Reactants N-methylformanilide, Alkyl vinyl etherN-methylaniline, Tetramethoxypropane
Key Reagents POCl₃, Oxalyl Chloride, or Triphosgene google.comepo.orgDilute Hydrochloric Acid, Sodium Hydroxide google.com
Solvents Acetonitrile, Chlorobenzene, Dichloromethane google.comepo.orgToluene (for extraction) google.com
Relative Cost Higher, due to expensive/hazardous reagents and solvents. google.comgoogle.comLower, due to use of cheaper commodity chemicals. google.com

The transition from a laboratory-scale synthesis to industrial production requires a process that is robust, safe, and manageable on a large scale. The Vilsmeier-Haack reaction presents several challenges for scalability. The use of highly reactive and corrosive reagents like POCl₃ necessitates specialized equipment and stringent safety protocols. researchgate.net The reactions are often exothermic and may require low-temperature conditions, adding to the operational complexity and cost on an industrial scale. google.comacs.org

Conversely, the synthesis using tetramethoxypropane is described as more amenable to large-scale production. The reaction proceeds at ambient temperature, which simplifies the process and reduces energy costs. google.com The operational steps, including liquid-liquid extraction and distillation for solvent recovery, are standard and well-established procedures in industrial chemical manufacturing, facilitating a smoother scale-up. google.com

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to minimize waste and avoid the use of hazardous substances. rsc.org The environmental footprint of the different synthetic routes for this compound is a critical consideration. The Vilsmeier-Haack reaction has a considerable environmental impact due to its reliance on toxic and hazardous materials. The use of chlorinated solvents and reagents like POCl₃ and phosgene (B1210022) derivatives generates significant quantities of hazardous waste that require specialized disposal. ijpcbs.comgoogle.comepo.org

The tetramethoxypropane route is positioned as a more environmentally benign alternative. google.com It avoids the use of highly toxic reagents and chlorinated solvents. A key feature of this process is the recycling of the extraction solvent, toluene, which minimizes waste and aligns with green chemistry goals. google.com The patent for this method explicitly claims a reduction in "three-waste pollution," referring to waste gas, wastewater, and solid residue. google.com

ParameterVilsmeier-Haack RoutePropenal Precursor Route (Tetramethoxypropane)
Hazardous Reagents High (POCl₃, Triphosgene, Oxalyl Chloride). ijpcbs.comgoogle.comLow (uses dilute acid/base). google.com
Solvent Toxicity Moderate to High (Acetonitrile, Chlorinated Solvents). google.comLower (Toluene, which is recycled). google.com
Waste Generation High volume of acidic and inorganic waste. ijpcbs.comchemistrysteps.comLower volume; byproducts are primarily water and methanol. google.com
Green Chemistry Alignment Poor; low atom economy and use of hazardous substances. nih.govGood; avoids toxic reagents, recycles solvent, simplified procedure. google.com

Purity and Yield Optimization Strategies

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the solution.

For compounds that contain colored, high-molecular-weight impurities, treatment with activated charcoal during recrystallization is an effective purification step. google.com Activated charcoal possesses a highly porous structure with a large surface area, allowing it to adsorb these impurities from the solution. csic.es

General Procedure for Purification:

Dissolve the crude E-3-(methylphenylamino)-2-propenal in a minimal volume of a suitable hot solvent.

Add a small amount of activated charcoal to the hot solution.

Maintain the solution at or near its boiling point for a short period to allow for adsorption of impurities.

Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

Allow the filtrate to cool slowly to induce crystallization of the purified product.

Isolate the crystals by filtration and wash with a small amount of cold solvent.

Dry the purified crystals.

Reaction time is a critical parameter that must be optimized to maximize product yield. Insufficient reaction time can lead to incomplete conversion of starting materials, while excessively long reaction times may result in the degradation of the desired product or the formation of unwanted side products.

The optimal reaction time is typically determined empirically by monitoring the reaction's progress over time using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

The following table illustrates a hypothetical optimization study, demonstrating how yield can vary with reaction time.

EntryReaction Time (hours)Conversion (%)Yield of Product (%)Notes
116558Incomplete conversion of starting material.
229085Significant increase in product formation.
33>9992Reaction appears complete.
44>9991No significant increase in yield; potential for side reactions begins.
58>9984Yield decreases, possibly due to product degradation.

This data is illustrative and represents a typical trend observed in reaction optimization.

Mechanistic Investigations of this compound Formation

Proposed Reaction Intermediates and Transition States

The formation of E-3-(methylphenylamino)-2-propenal can be rationalized through a mechanism analogous to the Vilsmeier-Haack reaction. chemistrysteps.com This reaction is a powerful method for the formylation of electron-rich compounds. numberanalytics.comchemistry-reaction.com The mechanism involves two primary stages: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with a nucleophilic substrate. wikipedia.orgyoutube.com

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted formamide, typically DMF, with an activating agent like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistry-reaction.com

Stage 2: Electrophilic Attack and Product Formation The Vilsmeier reagent is the active electrophile that reacts with an electron-rich species. In the synthesis of E-3-(methylphenylamino)-2-propenal, the nucleophile could be an enamine or enolate derived from an appropriate precursor. The electrophilic carbon of the Vilsmeier reagent is attacked by the nucleophile. This is followed by a series of steps, including elimination and hydrolysis during workup, to yield the final α,β-unsaturated aldehyde.

The key intermediates in this proposed pathway are outlined below.

Intermediate/Transition StateDescriptionRole in Mechanism
Vilsmeier Reagent (Chloroiminium ion) A highly electrophilic species formed from DMF and POCl₃.The active formylating agent that introduces the aldehyde functionality.
Sigma Complex (Wheland Intermediate) A transient species formed during the electrophilic attack of the Vilsmeier reagent on the nucleophilic substrate.Represents the transition state of the key C-C bond-forming step.
Iminium Ion Intermediate Formed after the initial addition and subsequent elimination of a leaving group.A precursor to the final aldehyde, which is generated upon hydrolysis.

Computational chemistry studies can provide deeper insights into the precise structures of these intermediates and the energy profiles of the transition states involved in the reaction pathway. nih.govresearchgate.net

Computational Chemistry Approaches to Reaction Mechanism Elucidation

While specific computational studies exclusively targeting the synthesis of E-3-(methylphenylamino)-2-propenal are not extensively documented in publicly available literature, the reaction mechanism can be largely understood by analogy to well-studied reactions for the formation of similar enaminones and β-aminoacroleins, such as the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, and its mechanism has been a subject of computational investigation. The reaction typically employs a phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which is a chloroiminium ion. This reagent then acts as the electrophile.

In the context of synthesizing E-3-(methylphenylamino)-2-propenal, a plausible pathway involves the reaction of N-methylaniline with a suitable three-carbon aldehyde precursor, which is activated to facilitate nucleophilic attack. Computational studies on analogous systems can provide insights into several key aspects of the reaction mechanism:

Transition State Geometries and Energies: Density Functional Theory (DFT) calculations are commonly employed to model the geometries of reactants, intermediates, transition states, and products. For the formation of an enamine, the key steps involve the initial nucleophilic attack of the secondary amine (N-methylaniline) on a carbonyl carbon of an activated propenal derivative, followed by proton transfer and subsequent dehydration. Computational models can predict the activation energies associated with each of these steps, thereby identifying the rate-determining step.

Role of Catalysts: In many synthetic procedures for enamine formation, an acid catalyst is employed. Computational chemistry can elucidate the role of the catalyst by modeling how it interacts with the reactants and intermediates. For instance, protonation of the carbonyl oxygen by an acid catalyst would increase the electrophilicity of the carbonyl carbon, lowering the activation barrier for the nucleophilic attack by the amine.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the calculated transition states connect the correct reactants and products, providing a detailed map of the reaction pathway.

A proposed mechanism, informed by computational studies of similar enamine formations, would likely proceed as follows:

Activation of the propenal precursor.

Nucleophilic attack of the nitrogen atom of N-methylaniline on the activated carbonyl group, leading to a tetrahedral intermediate.

Proton transfer from the nitrogen to the oxygen atom.

Elimination of a water molecule to form an iminium ion.

Deprotonation at the α-carbon to yield the final E-3-(methylphenylamino)-2-propenal product.

The stereochemistry of the final product (E isomer) is also a facet that can be investigated computationally. The relative energies of the E and Z isomers can be calculated to determine the thermodynamically more stable product.

Kinetic Studies and Reaction Rate Determination

Direct kinetic studies on the synthesis of E-3-(methylphenylamino)-2-propenal are not widely reported. However, kinetic data from related reactions, particularly the Vilsmeier-Haack reaction, offer a framework for understanding the factors that influence the reaction rate.

Kinetic studies on the Vilsmeier-Haack formylation of various aromatic compounds have shown that the reaction order can vary depending on the reactivity of the substrate. For instance, with highly reactive substrates, the formation of the Vilsmeier reagent can be the rate-determining step, leading to kinetics that are independent of the aromatic substrate concentration. Conversely, with less reactive substrates, the attack of the Vilsmeier reagent on the aromatic ring is often the rate-limiting step, resulting in second-order kinetics (first-order in both the Vilsmeier reagent and the substrate).

A patent (CN106431942A) describes a preparation method for 3-(N-methyl-N-phenyl)aminoacrolein involving the reaction of tetramethoxypropane and N-methylaniline in the presence of diluted hydrochloric acid. In this specific synthesis, the reaction is stirred for 2.5 hours at a controlled temperature of 24-26°C. While this provides a general timeframe for the reaction, it does not constitute a formal kinetic study.

A systematic kinetic study for the synthesis of E-3-(methylphenylamino)-2-propenal would involve monitoring the concentration of reactants and products over time under various conditions. This could be achieved using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. The data obtained would allow for the determination of the rate law and the reaction rate constant.

Table 1: Factors Influencing Reaction Rate in Analogous Enamine Syntheses

Factor Expected Effect on Reaction Rate for E-3-(methylphenylamino)-2-propenal Synthesis
Temperature An increase in temperature would generally increase the reaction rate, as per the Arrhenius equation.
Concentration of Reactants The rate is expected to be dependent on the concentration of both N-methylaniline and the propenal precursor. The specific order with respect to each reactant would need to be determined experimentally.
Catalyst Concentration If an acid catalyst is used, its concentration would likely have a direct and positive impact on the reaction rate, up to a certain point where it may not be the limiting factor.

| Solvent Polarity | The polarity of the solvent can influence the stability of charged intermediates and transition states. The optimal solvent would depend on the specific mechanism. |

Table 2: Hypothetical Rate Data for the Synthesis of E-3-(methylphenylamino)-2-propenal

The following table is a hypothetical representation of data that could be collected from a kinetic experiment to determine the reaction order.

Experiment[N-methylaniline] (mol/L)[Propenal Precursor] (mol/L)Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

Chemical Reactivity and Transformation of E 3 Methyl Phenyl Amino 2 Propenal

Enamine Reactivity Profile of E-3-(METHYL PHENYL AMINO)-2-PROPENAL

The enamine moiety is central to the molecule's reactivity. In general, enamines are electron-rich species that are highly susceptible to oxidation. taylorfrancis.com Their reactivity is characterized by the nucleophilicity of the α-carbon (the carbon atom not double-bonded to the nitrogen-bearing carbon). However, in this specific molecule, the enamine is part of an extended conjugated system, which modulates its properties and reactivity.

This compound possesses a conjugated system that extends from the nitrogen atom's lone pair across the propenal backbone to the carbonyl oxygen (N-C=C-C=O). This delocalization of π-electrons significantly influences the molecule's reactivity. wikipedia.org

The key effects of this conjugation are:

Polarization: The electron-donating amino group increases the electron density of the double bond, while the electron-withdrawing carbonyl group decreases it. This creates a polarized system with distinct electrophilic and nucleophilic sites.

Electrophilic Sites: The primary sites for attack by nucleophiles are the carbonyl carbon and the β-carbon of the α,β-unsaturated system.

Nucleophilic Site: The α-carbon of the enamine system (β-carbon relative to the carbonyl group) possesses increased nucleophilicity due to electron donation from the nitrogen atom.

This electronic distribution makes the molecule a versatile reagent in organic synthesis, capable of reacting with both electrophiles and nucleophiles at different positions.

Table 1: Reactivity Sites of this compound
SiteChemical CharacterPotential Reactions
Carbonyl Carbon (C1)ElectrophilicNucleophilic Addition (1,2-Addition)
β-Carbon (to Carbonyl) (C3)ElectrophilicConjugate Addition (Michael Addition)
Enamine Moiety (N-C=C)Nucleophilic / Redox-ActiveOxidation, Electrophilic Attack
Diene System (C=C-C=O)Diene / DienophileCycloaddition Reactions

The conjugated π-system of this compound allows it to participate in cycloaddition reactions, acting as either a 4π or a 2π component. The specific role depends on the reaction partner.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-rich diene portion of the molecule can react with electron-deficient dienophiles. Conversely, the activated double bond can act as a dienophile, reacting with electron-rich dienes.

1,3-Dipolar Cycloaddition: The electron-deficient C=C double bond can act as a dipolarophile, reacting with 1,3-dipoles such as nitrones to form five-membered heterocyclic rings (isoxazolidines). rsc.org

Electrocyclization: Similar propanal derivatives are known to undergo 6π-electrocyclization reactions under certain conditions, suggesting that this compound could potentially form cyclic products through intramolecular rearrangement. rsc.org

The presence of two electrophilic carbon centers—the carbonyl carbon and the β-carbon—allows for two primary modes of nucleophilic attack.

1,2-Addition (Direct Addition): Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to attack the highly polarized carbonyl carbon directly. This results in the formation of an alcohol after a workup step.

1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles, such as amines, thiols, or enolates, preferentially attack the β-carbon of the conjugated system. This type of reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds.

The choice between 1,2- and 1,4-addition is often dependent on the nature of the nucleophile and the specific reaction conditions employed. mdpi.com

The vinyl group within the this compound structure suggests its potential to undergo polymerization. While specific polymerization studies on this exact compound are not detailed, extensive research on analogous ring-substituted phenylcyanoacrylates demonstrates their ability to copolymerize with styrene (B11656) in solution via radical initiation. This indicates that this compound could likely serve as a monomer or comonomer in the synthesis of functional polymers.

Table 2: Polymerization Potential Based on Analogous Compounds
Analogous Monomer StructureReported ReactionInitiator/ConditionsReference
R-PhCH=C(CN)CO2CH2CH2OCH3Copolymerization with StyreneRadical Initiation (ABCN) at 70°C acs.org

Specific Reaction Types and Their Products

Beyond the general reactivity profile, specific transformations can be carried out on the molecule's functional groups.

This compound has multiple sites susceptible to oxidation, primarily the enamine and aldehyde functionalities. The outcome of an oxidation reaction is highly dependent on the reagent and conditions used.

Enamine Oxidation: As electron-rich species, enamines are readily oxidized. taylorfrancis.com Under single-electron-transfer (SET) conditions, the enamine can be oxidized to an electrophilic radical cation. nih.gov This reactive intermediate can then couple with various nucleophiles to form α-functionalized products. nih.gov

Aldehyde Oxidation: The aldehyde group can be oxidized to a carboxylic acid. However, standard strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) may also affect the sensitive enamine and double bond. Milder, more selective reagents would be required to achieve this transformation cleanly. For instance, methods developed for the oxidation of saturated aldehydes to α,β-unsaturated systems using reagents like 2-iodoxybenzoic acid (IBX) highlight the feasibility of manipulating such functional groups under controlled conditions. acs.org

The competition between these reaction pathways makes the selective oxidation of this compound a complex but potentially fruitful area for synthetic exploration.

Reduction Reactions

The aldehyde group of E-3-(methylphenylamino)-2-propenal can be readily reduced to a primary alcohol, yielding E-3-(methylphenylamino)-2-propen-1-ol. This transformation is a fundamental reaction in organic synthesis.

1 Conversion of Aldehyde to Alcohol

The reduction of the aldehyde to an alcohol involves the addition of two hydrogen atoms across the carbonyl double bond. This conversion is typically achieved with high selectivity, preserving the carbon-carbon double bond of the propenal system, thus forming an allylic alcohol.

2 Common Reducing Agents and Conditions

Several reducing agents are available for the chemoselective reduction of aldehydes. The choice of reagent is important to avoid the reduction of the carbon-carbon double bond.

Reducing AgentTypical Conditions
Sodium borohydride (B1222165) (NaBH4)Protic solvents like methanol (B129727) or ethanol, often at room temperature.
Lithium aluminum hydride (LiAlH4)Aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Diisobutylaluminium hydride (DIBAL-H)Aprotic solvents at low temperatures.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

Substitution Reactions

The conjugated system in E-3-(methylphenylamino)-2-propenal makes it susceptible to nucleophilic substitution reactions, particularly at the β-carbon (the carbon atom adjacent to the carbon-carbon double bond and attached to the nitrogen atom). The electron-donating nitrogen atom increases the nucleophilicity of the β-carbon, making it a site for electrophilic attack, but also influences the reactivity of the double bond towards nucleophiles in conjugate addition-elimination type reactions.

Detailed research findings on specific substitution reactions of E-3-(methylphenylamino)-2-propenal are not extensively documented in readily available literature. However, the general reactivity pattern of enaminones suggests that the β-position is activated towards reaction with various electrophiles, and nucleophilic attack at the β-carbon followed by elimination of the amino group or another leaving group is a plausible reaction pathway. The nature of the substituent and the reaction conditions would determine the specific outcome of such reactions.

Role of Nucleophiles and Electrophiles

The chemical behavior of this compound is defined by its ability to react with both nucleophiles and electrophiles. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. wikipedia.org In most organic reactions, an electron-rich species (the nucleophile) attacks an electron-poor species (the electrophile). wikipedia.orgmasterorganicchemistry.com

The structure of this compound features several reactive sites:

Nucleophilic Centers : The nitrogen atom of the amino group possesses a lone pair of electrons, making it a nucleophilic site. The delocalization of this lone pair into the π-system enhances the electron density at the β-carbon, rendering it nucleophilic as well. The oxygen atom of the carbonyl group also has lone pairs and can act as a nucleophile, particularly in reactions with strong acids.

Electrophilic Centers : The carbonyl carbon is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it a primary site for nucleophilic attack. The α-carbon can also exhibit electrophilic character, particularly in conjugate addition reactions.

This duality allows the molecule to participate in a wide array of reactions. For instance, it can be protonated at the nitrogen or oxygen atom by an acid (acting as an electrophile) or can react at its β-carbon with an electrophile. Conversely, strong nucleophiles can attack the electrophilic carbonyl carbon.

Influence of Functional Groups on Reactivity

The reactivity of the propenal system is significantly modulated by the electronic properties of the substituent at the β-position. The methyl phenyl amino group is a powerful electron-donating group, which fundamentally alters the electron distribution within the molecule compared to unsubstituted or electron-withdrawn analogues.

Electron-Donating Nature of the Methyl Phenyl Amino Group

The amino group is generally considered electron-donating through resonance (also known as a +M or mesomeric effect) when its lone pair of electrons can participate in conjugation. stackexchange.comreddit.com Although nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect), the resonance effect is typically dominant when the nitrogen is attached to a π-system. quora.comquora.com

In this compound, the nitrogen's lone pair is delocalized into the double bond and the carbonyl group. This can be represented by the following resonance structures:

Resonance Structures of this compound

Structure A shows the neutral molecule. Structure B illustrates the delocalization of the nitrogen's lone pair, creating a negative charge on the oxygen and a positive charge on the nitrogen, highlighting the enamine-like character.

This delocalization increases the electron density across the propenal backbone, particularly at the β-carbon and the carbonyl oxygen.

Enhancement of Nucleophilic Reactivity at the β-Carbon

The electron-donating effect of the methyl phenyl amino group is crucial in defining the molecule's reactivity. By pushing electron density into the conjugated system, it transforms the molecule into an electron-rich alkene, often referred to as an enamine or, more broadly, a vinylogous amide. This significantly enhances the nucleophilicity of the β-carbon.

As a result, the β-carbon becomes the primary site for attack by electrophiles. This is a reversal of the typical reactivity seen in α,β-unsaturated aldehydes that lack a strong electron-donating group at the β-position, where the β-carbon is typically an electrophilic site for Michael addition.

Comparison with Electron-Withdrawing Substituents in Analogues

To understand the profound influence of the methyl phenyl amino group, it is useful to compare its reactivity profile with analogues bearing electron-withdrawing groups (EWGs) or unsubstituted systems. In a standard α,β-unsaturated aldehyde like acrolein, the β-carbon is electrophilic due to resonance with the carbonyl group. An even stronger effect is seen with an EWG like a nitro group.

The table below illustrates the contrasting electronic effects on the β-carbon.

CompoundSubstituent at β-PositionElectronic Effect of SubstituentNature of β-CarbonTypical Reaction at β-Carbon
This compound -N(CH₃)(Ph)Electron-Donating (Resonance)NucleophilicElectrophilic Attack
Acrolein -HNeutralElectrophilicNucleophilic Attack (Michael Add.)
3-Nitropropenal -NO₂Electron-WithdrawingStrongly ElectrophilicNucleophilic Attack (Michael Add.)

As shown, the presence of the amino group completely inverts the polarity and reactivity of the β-carbon from an electron-poor (electrophilic) center to an electron-rich (nucleophilic) one.

Advanced Mechanistic Studies of this compound Reactions

While specific mechanistic studies focused solely on this compound are not extensively documented in dedicated literature, its reaction pathways can be understood by analogy to closely related compounds and established reaction mechanisms, such as the Vilsmeier-Haack reaction.

Elucidation of Reaction Pathways and Intermediate Formation

This compound is structurally related to intermediates formed during the Vilsmeier-Haack reaction, which is a method for formylating electron-rich aromatic compounds. chem-station.com The key reagent in this reaction is a chloroiminium salt, known as the Vilsmeier reagent, which is a potent electrophile. wikipedia.orgnumberanalytics.com The synthesis of the title compound itself often proceeds through intermediates that are structurally analogous to Vilsmeier reagents.

Common reaction pathways involving this class of β-amino propenals include:

Reaction with Electrophiles: Protonation by acids is a primary example. The initial site of protonation can be the nitrogen or the carbonyl oxygen. Protonation can lead to the formation of a cationic intermediate, which is highly reactive.

Reaction with Nucleophiles: β-Amino enones and related compounds can react with nucleophiles, such as other amines, through a transamination process followed by a 1,4-addition. researchgate.net This pathway involves the initial attack of the nucleophile on the β-carbon, leading to an intermediate that can subsequently eliminate the original amino group.

Cycloaddition Reactions: The electron-rich double bond of this compound gives it the potential to act as the 2π component in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles. uchicago.edu In such a reaction, the molecule would react with species like azides or nitrile oxides to form five-membered heterocyclic rings. youtube.comorganic-chemistry.org The reaction proceeds via a concerted pericyclic transition state, leading to the formation of new heterocyclic structures. organic-chemistry.org

The formation of intermediates in these reactions can be studied using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), which can provide atomic-level resolution of transient structures. nih.gov Computational chemistry also offers powerful tools to model reaction pathways and calculate the energies of intermediates and transition states. researchgate.net

Computational Modeling of Reaction Energetics and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of organic reactions. For enaminones, these studies provide detailed information about the energy landscapes of their reactions, including the identification of intermediates and the calculation of activation energies for transition states.

Research on the cyclization of N-aryl enaminones, a reaction class relevant to this compound, has utilized DFT computations to elucidate the role of catalysts and the energetics of the ring-closing step. royalsocietypublishing.orgresearchgate.net These studies have shown that the activation free energy for the crucial C-C bond-forming step can be computationally determined, providing a quantitative measure of the reaction's feasibility. royalsocietypublishing.orgresearchgate.net For instance, in the Cu+-phenanthroline catalyzed cyclization of an N-aryl-enaminone, the transition state for the ring closure was found to have a calculated activation free energy (ΔG‡) of 41.1 kcal mol−1 with the PBEPW91 functional. researchgate.net The geometry of such transition states, including the length of the forming bond (e.g., 2.19 Å), can also be precisely calculated. researchgate.net

The distortion/interaction model, a component of computational analysis, is another powerful approach to understanding reaction barriers. nih.gov This model dissects the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants in the transition state. nih.gov This method has been successfully applied to various cycloaddition reactions, which are also a potential reaction pathway for enaminones. nih.gov

Furthermore, DFT calculations have been employed to study the mechanism, regioselectivity, and stereoselectivity of reactions involving enals, which share the propenal backbone with the target molecule. acs.org These studies can predict the enantiomeric excess of a reaction with high accuracy, demonstrating the predictive power of computational modeling. acs.org

The following table summarizes representative computational methods and findings from studies on related enamine and enal systems, which can be extrapolated to understand the reactivity of this compound.

Reaction TypeComputational MethodKey FindingsReference
Cyclization of N-aryl enaminonesDFT (PBEPW91, B3LYP)Calculation of activation free energies and transition state geometries for the C-C bond-forming step. royalsocietypublishing.orgresearchgate.net
1,3-Dipolar Cycloaddition of Phenyl Azide with EnaminesM06-2X/6-311+G(d,p), SCS-MP2, B97DLocation of transition structures and use of the distortion/interaction model to understand reactivity and selectivity. nih.gov
NHC-Catalyzed [3 + 3] Cycloaddition of EnalsDFT (M06-2X)Elucidation of the catalytic cycle, identification of stereoselectivity-determining step, and prediction of enantiomeric excess. acs.org
General CycloadditionsDistortion/Interaction ModelAnalysis of activation barriers in terms of reactant distortion and interaction energies. nih.gov

Isotopic Labeling Studies to Confirm Mechanisms

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed reaction mechanisms. nih.gov By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), researchers can follow the labeled atom's position in the products, intermediates, and even transition states. nih.gov

A relevant example is the study of acrolein (2-propenal) formation during the heating of oils. nih.gov To determine the origin of the acrolein molecule, researchers synthesized triacylglycerides with ¹³C-labeled glycerol (B35011) or ¹³C-labeled fatty acid backbones. nih.gov By analyzing the isotopic composition of the acrolein produced upon heating, they unequivocally demonstrated that the fatty acid backbone, not the glycerol, is the primary precursor. nih.gov This type of study highlights how isotopic labeling can definitively distinguish between competing mechanistic pathways.

In the context of this compound, a hypothetical isotopic labeling study to investigate a cyclization reaction could involve synthesizing the molecule with a ¹³C label at a specific position on the phenyl ring or the propenal chain. The position of the label in the final cyclized product would then provide direct evidence for the specific atoms involved in the ring-forming bond.

The following table outlines the general principles and applications of isotopic labeling studies relevant to mechanistic organic chemistry.

Isotope UsedApplicationInformation Gained
¹³CCarbon backbone tracingElucidates the origin and fate of carbon atoms in skeletal rearrangements and cyclizations.
²H (Deuterium)Kinetic Isotope Effect (KIE) studiesDetermines if a C-H bond is broken in the rate-determining step of a reaction.
¹⁵NNitrogen atom tracingFollows the pathway of the nitrogen atom in reactions involving the amino group.
¹⁸OOxygen atom tracingInvestigates the mechanism of reactions involving the carbonyl group.

Spectroscopic Analysis and Structural Elucidation of E 3 Methyl Phenyl Amino 2 Propenal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of E-3-(methyl phenyl amino)-2-propenal can be elucidated.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The conjugation in the propenal chain and the electronic effects of the amino group significantly influence the chemical shifts of the vinylic and aldehydic protons.

The anticipated proton signals are:

Aldehyde Proton (-CHO): This proton is typically found in the downfield region of the spectrum, and its chemical shift is influenced by the conjugation of the system.

Vinylic Protons (-CH=CH-): The two protons on the carbon-carbon double bond form an AX or AB spin system, depending on the magnetic field strength. Their chemical shifts are characteristic of protons on a double bond within a conjugated enamine system. The E configuration results in a specific coupling constant (J-value), typically in the range of 12-18 Hz for trans-protons.

Phenyl Protons (-C₆H₅): The five protons on the phenyl ring will show signals in the aromatic region, typically as complex multiplets due to ortho, meta, and para couplings.

N-Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a singlet in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (Aldehyde) 9.2 - 9.5 Doublet ~7-8
H-2 (Vinylic) 5.3 - 5.7 Doublet of doublets ~7-8, ~13-15
H-3 (Vinylic) 7.0 - 7.4 Doublet ~13-15
Phenyl Protons 6.9 - 7.5 Multiplet -

Note: This data is predictive and based on established chemical shift principles for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Key expected signals include:

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and appears furthest downfield, typically in the 190-200 ppm range.

Vinylic Carbons (-CH=CH-): The two sp² hybridized carbons of the double bond will resonate in the 100-150 ppm region. The carbon atom bonded to the nitrogen (C-3) will be shifted further downfield due to the electron-donating effect of the nitrogen.

Phenyl Carbons (-C₆H₅): The aromatic carbons typically appear between 110 and 150 ppm. The ipso-carbon (attached to the nitrogen) and the ortho/para carbons will have their shifts influenced by the amino substituent.

N-Methyl Carbon (-N-CH₃): The sp³ hybridized carbon of the methyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Carbonyl) 190 - 195
C-2 (Vinylic) 105 - 115
C-3 (Vinylic) 145 - 155
Phenyl (ipso) 140 - 145
Phenyl (ortho, meta, para) 115 - 130

Note: This data is predictive and based on established chemical shift correlations. Actual experimental values may vary.

¹⁵N NMR spectroscopy is a specialized technique used to probe the nitrogen environments in a molecule. Although less common than ¹H or ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it can provide valuable structural information. For this compound, a single signal would be expected for the nitrogen atom. The chemical shift would be characteristic of an enamine, reflecting the sp²-like character of the nitrogen due to resonance with the double bond. The acquisition of ¹⁵N NMR data often requires ¹⁵N-enriched samples or long acquisition times.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be expected to show a cross-peak between the H-1 (aldehyde) and H-2 (vinylic) protons, and a strong cross-peak between the two vinylic protons (H-2 and H-3). It would also reveal the coupling network within the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the signal for the N-methyl protons would correlate with the N-methyl carbon signal, and each vinylic proton would correlate with its corresponding vinylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for confirming the structure would include:

The aldehyde proton (H-1) correlating to the vinylic carbon C-2 and the carbonyl carbon C-1.

The N-methyl protons correlating to the vinylic carbon C-3 and the ipso-carbon of the phenyl ring.

The vinylic proton H-3 correlating to the ipso-carbon of the phenyl ring.

In cases where experimental spectroscopic data is ambiguous or contradictory, computational chemistry offers a powerful means of resolution. Using methods like Density Functional Theory (DFT), it is possible to predict NMR chemical shifts for a proposed structure. By comparing the calculated chemical shifts with the experimental data, the most likely structure can be identified. This approach is particularly valuable for confirming stereochemistry, such as the E/Z configuration of the double bond in this compound. A theoretical calculation of the ¹H and ¹³C NMR spectra for both the E and Z isomers would likely show significant differences, especially in the chemical shifts and coupling constants of the vinylic protons, allowing for an unambiguous assignment when compared to experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

C=O Stretch: A strong, sharp absorption band corresponding to the aldehyde carbonyl group. Due to conjugation with the C=C double bond, this band is expected at a lower frequency (around 1660-1680 cm⁻¹) compared to a non-conjugated aldehyde.

C=C Stretch: Absorptions from the carbon-carbon double bond of the propenal system and the aromatic ring are expected in the 1580-1640 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the enamine is typically found in the 1250-1350 cm⁻¹ range.

C-H Bends and Stretches: The spectrum will also contain bands for aromatic C-H stretching (above 3000 cm⁻¹), vinylic C-H stretching (around 3010-3050 cm⁻¹), aliphatic C-H stretching from the methyl group (around 2850-2960 cm⁻¹), and a characteristic pair of bands for the aldehydic C-H stretch (around 2720 and 2820 cm⁻¹).

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H Stretch Aromatic & Vinylic 3010 - 3100 Medium
C-H Stretch Aliphatic (CH₃) 2850 - 2960 Medium
C-H Stretch Aldehyde ~2720 and ~2820 Weak-Medium
C=O Stretch Conjugated Aldehyde 1660 - 1680 Strong
C=C Stretch Alkene & Aromatic 1580 - 1640 Medium-Strong

Note: This data is predictive and based on established IR correlation tables. Actual experimental values may vary.

Characteristic Absorption Bands for Functional Groups

The infrared (IR) spectrum of E-3-(methylphenylamino)-2-propenal is expected to display characteristic absorption bands corresponding to its principal functional groups. The molecule's structure, featuring an extended π-conjugated system from the phenyl ring to the aldehyde, influences the position of these bands. This "push-pull" system, with the electron-donating N-methylanilino group and the electron-withdrawing aldehyde group, lowers the bond order of the carbonyl and olefinic groups, resulting in a shift of their absorption frequencies to lower wavenumbers compared to non-conjugated analogs.

The expected IR absorption bands are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde C-HStretch (ν)2850 - 2750
Aromatic C-HStretch (ν)3100 - 3000
Methyl C-HStretch (ν)2975 - 2860
Aldehyde C=OStretch (ν)1680 - 1660
Alkene C=CStretch (ν)1640 - 1610
Aromatic C=CStretch (ν)1600, 1580, 1500, 1450
C-NStretch (ν)1360 - 1250
Aromatic C-HOut-of-plane bend (γ)900 - 675

Analysis of Vibrational Modes

A deeper analysis of the vibrational modes provides a more complete picture of the molecule's dynamics. nist.gov The spectrum is dominated by several key vibrations:

C=O and C=C Stretching (ν): Due to the strong electronic conjugation in the enaminone backbone (N-C=C-C=O), the C=O and C=C stretching vibrations are coupled. The band expected around 1680–1660 cm⁻¹ is primarily from the carbonyl stretch, while the band near 1640–1610 cm⁻¹ corresponds to the olefinic C=C stretch. Their exact positions are sensitive to the electronic effects of the substituents and solvent polarity.

Aromatic Ring Vibrations: The phenyl group gives rise to a set of characteristic C=C stretching bands in the 1600–1450 cm⁻¹ region. These bands are often sharp and can be used to confirm the presence of the aromatic ring.

C-H Vibrations: The spectrum will contain C-H stretching vibrations above 3000 cm⁻¹ for the aromatic and vinylic protons, and below 3000 cm⁻¹ for the methyl group protons. The aldehyde C-H stretch typically appears as a weaker band in the 2850–2750 cm⁻¹ region.

Mass Spectrometry (MS)

Fragmentation Patterns and Molecular Ion Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and structural features of a molecule through its fragmentation pattern. For E-3-(methylphenylamino)-2-propenal (C₁₀H₁₁NO), the molecular weight is 161.20 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 161.

The fragmentation of the molecular ion is guided by the stability of the resulting ions and neutral fragments. Common fragmentation patterns for aldehydes and amines suggest several predictable pathways. docbrown.infodocbrown.info

Predicted Fragmentation Pathways:

Loss of a hydrogen radical (•H): Cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 160 ([M-1]⁺).

Loss of a formyl radical (•CHO): Cleavage of the C-C bond adjacent to the carbonyl group yields an ion at m/z 132 ([M-29]⁺).

Loss of a methyl radical (•CH₃): Alpha-cleavage adjacent to the nitrogen atom can expel the methyl group, leading to a fragment at m/z 146 ([M-15]⁺).

Formation of N-methylaniline ion: Cleavage of the vinyl-nitrogen bond can produce the stable N-methylaniline radical cation at m/z 107.

Formation of Phenyl Cation: Further fragmentation can lead to the formation of the phenyl cation at m/z 77.

The relative abundance of these fragments helps in elucidating the molecule's structure. The most stable fragment often corresponds to the base peak in the spectrum.

m/z (Predicted)Ion StructureDescription
161[C₁₀H₁₁NO]⁺Molecular Ion
160[C₁₀H₁₀NO]⁺Loss of •H from aldehyde
146[C₉H₈NO]⁺Loss of •CH₃ from nitrogen
132[C₉H₁₀N]⁺Loss of •CHO from aldehyde
107[C₇H₉N]⁺N-methylaniline radical cation
77[C₆H₅]⁺Phenyl cation

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. researchgate.netnih.gov While nominal mass spectrometry would identify the molecular ion at m/z 161, HRMS can measure the mass to several decimal places, allowing for the unambiguous assignment of the chemical formula. mdpi.com

The theoretical monoisotopic mass of E-3-(methylphenylamino)-2-propenal (C₁₀H₁₁NO) is calculated as 161.084064 Da.

An experimental HRMS measurement yielding a mass value within a narrow tolerance (typically < 5 ppm) of the theoretical value would confirm the elemental composition as C₁₀H₁₁NO, distinguishing it from other possible isobaric compounds (molecules with the same nominal mass but different formulas).

Electronic Absorption and Fluorescence Spectroscopy

UV-Vis Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectrum of E-3-(methylphenylamino)-2-propenal is characterized by strong absorption in the ultraviolet-visible (UV-Vis) range. This is due to the presence of an extended π-conjugated system that acts as a chromophore, involving the phenyl ring, the nitrogen lone pair, the alkene double bond, and the carbonyl group.

The primary electronic transition responsible for the main absorption band is a π → π* transition. The presence of the electron-donating N-methylphenylamino group and the electron-withdrawing aldehyde group creates a "push-pull" system. This significantly lowers the energy of the transition compared to a simpler analog like cinnamaldehyde (B126680) (λmax ≈ 280-290 nm), resulting in a substantial bathochromic (red) shift of the absorption maximum (λmax). nist.gov

The λmax for E-3-(methylphenylamino)-2-propenal is predicted to be in the 320–380 nm range, although the exact value is dependent on solvent polarity. Due to the highly allowed nature of the π → π* transition in this conjugated system, a high molar extinction coefficient (ε), typically in the range of 15,000–30,000 L·mol⁻¹·cm⁻¹, is expected.

Fluorescence Quantum Yields and Emission Profiles

The fluorescence quantum yield (Φf) is a critical parameter for characterizing the efficiency of the emission process in fluorescent molecules. It is defined as the ratio of photons emitted to the photons absorbed. For donor-π-acceptor (D-π-A) systems like E-3-(methylphenylamino)-2-propenal, the quantum yield is highly sensitive to the molecular structure and the surrounding environment.

Derivatives of similar D-π-A molecules often exhibit strong fluorescence. For instance, studies on related compounds show that quantum yields can be significant, indicating efficient emission. The emission profiles are typically characterized by a single, broad emission band in the visible region of the electromagnetic spectrum. The position and shape of this band are influenced by the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, a red-shift (a shift to longer wavelengths) of the emission maximum is often observed due to the stabilization of the more polar excited state.

The table below presents hypothetical fluorescence quantum yields for E-3-(methylphenylamino)-2-propenal in different solvents to illustrate the expected trend.

SolventDielectric Constant (ε)Emission Maximum (λem, nm)Fluorescence Quantum Yield (Φf)
Cyclohexane2.024500.65
Toluene2.384650.58
Dichloromethane8.934800.42
Acetonitrile37.54950.30
Methanol (B129727)32.75000.25

This is an interactive data table based on expected trends for similar compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This information is fundamental to understanding its physical and chemical properties.

Crystal System, Space Group, and Unit Cell Parameters

For a crystalline solid of a related donor-π-acceptor compound, the crystal system, space group, and unit cell parameters can be determined. These parameters define the symmetry and dimensions of the repeating unit in the crystal lattice. For example, a similar compound might crystallize in the monoclinic system with the space group P2₁/c.

The unit cell parameters, which include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), precisely describe the size and shape of the unit cell.

Below is a table of hypothetical crystallographic data for E-3-(methylphenylamino)-2-propenal.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
α (°)90
β (°)98.76
γ (°)90
Volume (ų)850.1
Z (molecules/unit cell)4

This is an interactive data table based on representative data for analogous structures.

Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules are held together by a network of intermolecular interactions. While E-3-(methylphenylamino)-2-propenal does not possess strong hydrogen bond donors, weak C-H···O and C-H···π interactions are expected to play a crucial role in the crystal packing. The aldehyde oxygen can act as a hydrogen bond acceptor, forming weak interactions with hydrogen atoms from neighboring molecules. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules can contribute to the stability of the crystal structure.

Conformational Analysis and Molecular Geometry

X-ray diffraction analysis provides precise bond lengths, bond angles, and torsion angles, which define the molecular geometry. For E-3-(methylphenylamino)-2-propenal, a key feature would be the planarity of the propenal backbone, which is essential for the π-conjugation between the donor (methylphenylamino group) and the acceptor (aldehyde group). The phenyl ring is likely to be twisted out of the plane of the propenal chain to some extent due to steric hindrance. The specific torsion angle between the phenyl ring and the amino group would be a critical parameter determined from the crystallographic data.

Other Spectroscopic and Analytical Techniques

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of E-3-(methylphenylamino)-2-propenal would be characterized by several key vibrational modes.

Strong Raman signals are expected for the C=C stretching vibrations of the propenal chain and the phenyl ring due to the high polarizability of these π-systems. The C=O stretching of the aldehyde group would also be observable.

The table below lists some of the expected characteristic Raman bands for E-3-(methylphenylamino)-2-propenal.

Wavenumber (cm⁻¹)Assignment
~1600Phenyl ring C=C stretching
~1580Propenal C=C stretching
~1660Aldehyde C=O stretching
~1350C-N stretching
~3060Aromatic C-H stretching
~2850Methyl C-H stretching

This is an interactive data table of expected Raman active modes.

Elemental Analysis

Elemental analysis is a fundamental technique in the structural elucidation of novel compounds, providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This data is crucial for verifying the empirical formula of a synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values serves as a primary confirmation of the compound's elemental composition and purity.

For This compound , the molecular formula is established as C₁₀H₁₁NO. Based on this formula, the theoretical elemental composition can be calculated. The atomic masses used for this calculation are approximately: Carbon (C) = 12.01 g/mol , Hydrogen (H) = 1.008 g/mol , Nitrogen (N) = 14.01 g/mol , and Oxygen (O) = 16.00 g/mol . The molecular weight of C₁₀H₁₁NO is approximately 161.20 g/mol .

The theoretical elemental percentages are as follows:

Carbon (C): (10 * 12.01 / 161.20) * 100% = 74.51%

Hydrogen (H): (11 * 1.008 / 161.20) * 100% = 6.88%

Nitrogen (N): (1 * 14.01 / 161.20) * 100% = 8.69%

The general methodology involves combusting a small, precisely weighed sample of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified, allowing for the determination of the original elemental percentages.

Below is an interactive data table presenting the calculated elemental analysis data for the parent compound.

Compound NameMolecular FormulaElementCalculated %
This compoundC₁₀H₁₁NOC74.51
H6.88
N8.69

The conformity of experimental results to these calculated values is a critical checkpoint in the characterization of newly synthesized molecules. Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Applications of E 3 Methyl Phenyl Amino 2 Propenal in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecule Preparation

E-3-(METHYL PHENYL AMINO)-2-PROPENAL serves as a valuable precursor in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build intricate molecular frameworks. Organic building blocks are fundamental components in the modular assembly of molecular architectures, playing a crucial role in medicinal chemistry, organic chemistry, and material science.

Role in Scaffold Diversification via Michael Additions and Cycloadditions

The electron-rich enamine character of this compound, coupled with the electron-withdrawing effect of the aldehyde group, makes it an excellent substrate for various chemical transformations, notably Michael additions and cycloaddition reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the diversification of molecular scaffolds.

Michael Additions: The β-carbon of the propenal system in this compound is susceptible to nucleophilic attack in a Michael-type addition. This reaction allows for the introduction of a wide range of substituents, leading to the formation of more complex structures. While direct studies on this compound are not extensively documented in this specific context, the reactivity of analogous enaminones is well-established. For instance, various nucleophiles, including active methylene compounds, can add to the enaminone system, paving the way for the synthesis of functionalized acyclic and cyclic compounds.

Cycloaddition Reactions: The conjugated π-system of this compound makes it a suitable partner in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. These reactions are highly efficient for the construction of five- and six-membered rings, which are common motifs in biologically active molecules. The participation of enaminones in such reactions allows for the rapid assembly of complex heterocyclic systems. For example, enaminones can react with various dienophiles or dipoles to generate a diverse range of carbo- and heterocyclic scaffolds.

Intermediate in Pharmaceutical Compound Synthesis

The structural motif present in this compound is a key component in a variety of pharmacologically active compounds. Its role as a versatile intermediate allows for the synthesis of molecules with potential therapeutic applications, including antihypertensive and anticonvulsant agents. Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the manufacturing of Active Pharmaceutical Ingredients (APIs). sciencepublishinggroup.com

Synthesis of Antihypertensive Agents

While specific examples detailing the use of this compound in the synthesis of antihypertensive agents are not prevalent in the reviewed literature, the broader class of enaminones has been explored for this purpose. The enaminone scaffold can be elaborated into various heterocyclic systems known to possess antihypertensive activity. For instance, dihydropyridine and related pyridine derivatives, which are known calcium channel blockers used in the treatment of hypertension, can be synthesized from enaminone precursors. The reactivity of the enaminone allows for the construction of the core heterocyclic ring and the introduction of various substituents necessary for biological activity.

Synthesis of Anticonvulsants

The synthesis of anticonvulsant agents represents a more documented application for enaminones. Numerous studies have reported the synthesis and anticonvulsant evaluation of various enaminone derivatives. These compounds have shown promising activity in preclinical models of epilepsy. The general strategy involves the condensation of a β-dicarbonyl compound with an amine to form the enaminone core, which is then further modified to enhance its anticonvulsant properties. The structural flexibility of the enaminone scaffold allows for the systematic modification of substituents to optimize pharmacological activity and reduce potential side effects.

Compound ClassSynthetic Approach from EnaminonesPotential Anticonvulsant Activity
Substituted Anilino EnaminonesCondensation of cyclic β-dicarbonyl precursors with substituted anilines.Potent activity in maximal electroshock (MES) seizure tests.
Isoxazole-Enaminone HybridsCondensation of cyclic 1,3-diketo esters with aminoisoxazole derivatives.Significant protection in MES tests with low neurotoxicity.
Pyridine-Enaminone ConjugatesFurther derivatization of enaminone core with pyridine moieties.Exploration of structure-activity relationships for enhanced efficacy.

Precursor to Biologically Active Compounds

Beyond specific therapeutic classes, this compound and related enaminones are precursors to a wide range of biologically active compounds. Their ability to participate in various cyclization and functionalization reactions makes them valuable starting materials for the synthesis of diverse heterocyclic systems. Heterocycles are core structures in a vast number of pharmaceuticals, and the enaminone moiety provides a reliable entry point for their construction. For example, enaminones are used in the synthesis of pyrimidines, quinolones, and other nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netorientjchem.org

Development of Agrochemicals

The application of this compound and its derivatives in the development of agrochemicals is an area of growing interest. The structural motifs accessible from enaminone precursors are also found in various pesticides, including fungicides, herbicides, and insecticides. The versatility of enaminone chemistry allows for the creation of large libraries of compounds that can be screened for agrochemical activity. While specific examples directly utilizing this compound are not extensively reported, the synthesis of pyridine and pyrimidine derivatives from enaminones is a well-established strategy. researchgate.netbu.edu.eg These heterocyclic systems are prevalent in a number of commercial agrochemicals. The ability to readily modify the substituents on the enaminone starting material provides a powerful tool for optimizing the efficacy, selectivity, and environmental profile of potential agrochemical candidates.

Formation of Herbicides and Fungicides through Reactions with Thiols and Amines

There are no specific documented instances of this compound reacting with thiols and amines for the express purpose of creating herbicides and fungicides. However, the core structure, an α,β-unsaturated aldehyde (enal), is known to undergo Michael additions with nucleophiles like thiols and amines, a common strategy in the synthesis of biologically active molecules.

Synthesis of Novel Strobilurin Analogs

The synthesis of novel strobilurin analogs, a critical class of fungicides, has been extensively researched. niscpr.res.innih.gov These efforts often involve combining active pharmacophores to develop compounds with unique biological activity and potency. nih.gov While various synthetic routes have been established for strobilurin derivatives, there is no direct evidence in the current literature detailing the use of this compound as a precursor or intermediate in these specific pathways.

Specialty Chemicals and Materials Production

This compound serves as a valuable C3 synthon, or a three-carbon building block, for the synthesis of various nitrogen-containing heterocycles. This reactivity is analogous to similar compounds like 3-dimethylaminoacrolein, which are recognized as versatile intermediates. The compound combines the functionalities of an unsaturated aldehyde and an enamine, making it a reactive precursor for constructing complex molecular frameworks that are central to many specialty chemicals.

The primary application in this area is in benzannulation reactions to form substituted anilines and related heterocyclic systems. Through multi-component reactions, this compound can react with compounds containing active methylene groups (like 1,3-diketones) and various amines to construct highly substituted aromatic rings. beilstein-journals.org This method is pivotal for accessing meta-substituted anilines, which are important motifs in medicinal chemistry and material science. beilstein-journals.org

Synthesis of Chiral Compounds and Ligands

The aldehyde functionality of this compound is a key feature that allows for its application in the field of stereochemistry, particularly in creating chiral molecules for asymmetric catalysis and enantiomeric separation.

Derivatization for Chiral Resolution

In analytical chemistry, separating enantiomers is often achieved by derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated using standard chromatographic techniques like HPLC. thermofisher.comlcms.cz this compound can function as a derivatizing agent for chiral primary amines.

The reaction of its aldehyde group with a chiral amine leads to the formation of a diastereomeric Schiff base (imine). These resulting diastereomers possess different physical properties and can be separated by chromatography on an achiral stationary phase. This indirect method allows for the quantification of the enantiomeric excess of the original amine sample. While many advanced CDAs exist, the principle of forming diastereomeric imines is a fundamental strategy in chiral analysis. google.comnih.gov

Formation of Chiral Schiff Bases and Metal-Organic Architectures

The reaction of this compound with chiral amines produces chiral Schiff bases. These compounds are not only useful as intermediates but also as sophisticated ligands for creating chiral metal complexes. researchgate.netneliti.comnih.gov These Schiff base ligands, often featuring N and O donor atoms, can coordinate with a variety of transition metals (e.g., Cu(II), Ni(II), Co(II)) to form stable, chiral metal-organic architectures. nih.gov

The resulting complexes can act as enantioselective catalysts in asymmetric synthesis, such as in the synthesis of β-hydroxy-1,2,3-triazoles. nih.gov Furthermore, these chiral Schiff base ligands can be incorporated into Metal-Organic Frameworks (MOFs). This is often achieved through post-synthetic modification, where the amine groups on an existing MOF linker (e.g., in IRMOF-3) are reacted with an aldehyde, or conversely, an aldehyde-functionalized ligand is used to build the framework. researchgate.netchemmethod.com This imparts chirality and catalytic activity to the porous material. nih.govinformaticsjournals.co.insemanticscholar.org

Chiral Amine PrecursorMetal IonResulting Chiral StructurePotential Application
(R)-2-Amino-1-propanolCopper (Cu2+)Chiral Schiff Base-Cu(II) ComplexAsymmetric Catalysis
(1R,2R)-1,2-DiaminocyclohexaneNickel (Ni2+)Chiral Schiff Base-Ni(II) ComplexEnantioselective Sensing
L-Alanine methyl esterCobalt (Co2+)Chiral Schiff Base-Co(II) ComplexCatalytic Oxidation
(S)-1-PhenylethanamineZinc (Zn2+)Chiral Schiff Base-Zn(II) ComplexFluorescent Chiral Sensor

Applications in Dye Synthesis

The conjugated π-electron system of this compound, which extends from the phenyl ring through the nitrogen atom and across the propenal backbone, makes it an excellent intermediate for the synthesis of polymethine dyes. researchgate.net This class of dyes is characterized by a chain of conjugated double bonds, and their color is determined by the length and nature of this chain. The compound serves as a precursor for two important types of polymethine dyes: merocyanines and cyanines.

Merocyanine Dyes: These dyes feature a donor and an acceptor heterocyclic nucleus connected by a methine chain. The synthesis involves a Knoevenagel condensation between a compound with an active methylene group (the acceptor nucleus, e.g., rhodanine, barbituric acid) and an intermediate like this compound, which provides the donor part of the conjugated system. researchgate.netresearchgate.netmetu.edu.tr

Cyanine Dyes: Cyanine dyes consist of two nitrogen-containing heterocyclic rings joined by a polymethine bridge. researchgate.netnih.gov The synthesis of asymmetrical cyanine dyes can be achieved by reacting a heterocyclic quaternary salt containing an active methyl group (e.g., quinaldinium or lepidinium iodide) with this compound. nih.govmdpi.com In this reaction, the N-methyl-N-phenylamino group is eliminated, and a new, longer conjugated system is formed, resulting in a deeply colored dye. nih.gov

Reactant TypeExample ReactantResulting Dye ClassAbsorption Range (Typical)
Active Methylene CompoundRhodanine-3-acetic acidMerocyanine450-550 nm
Active Methylene Compound1,3-Diethyl-2-thiobarbituric acidMerocyanine500-600 nm
Heterocyclic Quaternary Salt1,2,3,3-Tetramethyl-3H-indol-1-ium iodideTrimethine Cyanine540-580 nm
Heterocyclic Quaternary Salt1-Ethyl-4-methylquinolin-1-ium iodideTrimethine Cyanine600-650 nm

Preparation of Cyanine Dyes and Fluorescent Linkers

This compound serves as a key precursor in the synthesis of cyanine dyes. The aldehyde functionality can participate in condensation reactions with various heterocyclic quaternary salts to form the characteristic polymethine chain of cyanine dyes. The N-methyl-N-phenylamino group can influence the electronic properties of the resulting dye, potentially affecting its absorption and emission spectra.

Dye ClassPrecursorsResulting Dye Characteristics
Cyanine DyesThis compound, Heterocyclic Quaternary SaltsTunable absorption and emission spectra

The synthesis of asymmetric cyanine dyes can be achieved by reacting this compound with different heterocyclic systems. This approach allows for the fine-tuning of the photophysical properties of the dyes for specific applications, such as in fluorescence microscopy and as labels for biological molecules.

Incorporation of Reactive Functional Groups for Bioconjugation

The structure of this compound allows for the introduction of reactive functional groups, making it a useful tool for bioconjugation. By modifying the phenyl ring or the methyl group, functionalities such as carboxylic acids, amines, or alkynes can be incorporated. These groups can then be used to covalently attach the resulting molecule to biomolecules like proteins or nucleic acids.

Reactive GroupPosition of IncorporationBioconjugation Target
Carboxylic AcidPhenyl RingPrimary amines on proteins
AlkynePhenyl Ring or Methyl GroupAzide-modified biomolecules (via click chemistry)

This strategy enables the development of custom fluorescent probes and linkers for studying biological processes. The ability to attach these molecules to specific sites on biomolecules is crucial for applications in diagnostics and targeted therapies.

Role in Multicomponent Reactions and Novel Methodologies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The bifunctional nature of this compound, with its electrophilic aldehyde and nucleophilic enamine character, makes it an ideal candidate for participation in such reactions.

Mechanistic Insights into Complex Reaction Systems

The use of this compound in MCRs can provide valuable mechanistic insights into complex reaction pathways. By systematically varying the other components in the reaction, chemists can study the reactivity of the propenal system and understand the factors that control the formation of different products. The electronic and steric properties of the N-methyl-N-phenylamino group can play a significant role in directing the course of these reactions.

Design of New Molecular Scaffolds

The versatility of this compound in MCRs allows for the rapid generation of diverse molecular scaffolds. By reacting it with a variety of other starting materials, a wide range of heterocyclic and carbocyclic structures can be synthesized. This approach is particularly valuable in drug discovery and materials science, where the exploration of novel chemical space is essential for identifying new lead compounds and materials with desired properties.

Multicomponent Reaction TypeReactantsResulting Scaffold
Aza-Diels-AlderThis compound, Dienophile, AmineNitrogen-containing heterocycles
Hantzsch-type reactionThis compound, β-ketoester, Ammonia sourceDihydropyridine derivatives

The ability to construct complex molecules in a single, efficient step highlights the potential of this compound as a powerful tool for the design and synthesis of new molecular entities.

Theoretical and Computational Studies on E 3 Methyl Phenyl Amino 2 Propenal

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools for investigating the intrinsic properties of molecules. For a compound like E-3-(methylphenylamino)-2-propenal, these methods can offer insights into its electronic structure, preferred conformations, and spectroscopic characteristics, complementing and guiding experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied approach for predicting molecular properties. For E-3-(methylphenylamino)-2-propenal, DFT calculations would typically be employed to determine optimized geometry, electronic energies, and the distribution of electron density.

Key properties that can be calculated using DFT include:

Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and electronic transitions of the molecule.

Electron Density and Charge Distribution: DFT can map the electron density surface, revealing the distribution of charge across the molecule. This is vital for understanding intermolecular interactions and reactive sites.

A hypothetical table of DFT-calculated properties for E-3-(methylphenylamino)-2-propenal at a common level of theory, such as B3LYP/6-31G(d,p), is presented below. It is important to note that these are representative values and would require specific calculations for verification.

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)

Theoretical calculations are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For E-3-(methylphenylamino)-2-propenal, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted shifts can then be compared with experimental data to confirm the structure of the compound. While specific data for this compound is scarce, the methodology is well-established. researchgate.netnih.govarxiv.org

Below is a hypothetical table of predicted ¹H NMR chemical shifts for E-3-(methylphenylamino)-2-propenal.

ProtonPredicted Chemical Shift (ppm)
Aldehydic H9.5
Vinylic H (alpha to C=O)5.7
Vinylic H (beta to C=O)7.6
N-Methyl H3.2
Aromatic H (ortho)7.2
Aromatic H (meta)7.4
Aromatic H (para)7.3

Conformational Analysis and Energy Minima

The flexibility of the E-3-(methylphenylamino)-2-propenal structure, particularly around the single bonds, allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms, known as energy minima. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be mapped. This analysis is crucial for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn affects its reactivity and interactions. For this compound, key rotations would be around the C-N bond and the C-C single bonds.

Molecular Dynamics Simulations

While quantum chemical calculations often focus on static molecules, molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. chemrxiv.orgchemrxiv.org This approach can offer a deeper understanding of the dynamic behavior of E-3-(methylphenylamino)-2-propenal.

Investigation of Molecular Interactions and Dynamics

MD simulations can model how a molecule of E-3-(methylphenylamino)-2-propenal interacts with other molecules of the same kind or with different molecules in a mixture. By simulating a system containing many molecules, one can observe phenomena such as aggregation, hydrogen bonding, and π-π stacking interactions between the phenyl rings. These simulations can provide insights into the bulk properties of the substance.

Solvent Effects on Reactivity and Conformation

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By placing the E-3-(methylphenylamino)-2-propenal molecule in a simulated box of solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can observe how the solvent influences its conformation and dynamics. For instance, a polar solvent might stabilize a more polar conformation of the molecule. These simulations can also provide insights into the thermodynamics of solvation and how the solvent might affect the energy barriers of chemical reactions involving E-3-(methylphenylamino)-2-propenal.

Structure-Reactivity Relationships

The correlation between a molecule's chemical structure and its reactivity is a fundamental concept in organic chemistry. numberanalytics.com By analyzing the structural features of a compound like E-3-(methyl phenyl amino)-2-propenal, it is possible to predict its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational chemistry and drug design. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not documented in the provided search results, the methodology remains applicable.

QSAR models are developed by correlating variations in the structural properties of a molecule with changes in its observed activity. These properties, known as molecular descriptors, can be categorized into several types, including electronic, steric, and hydrophobic parameters. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov

For a hypothetical series of analogs of this compound, a QSAR study might involve synthesizing derivatives with different substituents on the phenyl ring. The biological activity of these compounds would then be measured and correlated with calculated molecular descriptors.

Hypothetical QSAR Data for E-3-(substituted-phenyl amino)-2-propenal Analogs

Substituent (X)LogP (Hydrophobicity)Hammett Constant (σ) (Electronic Effect)Molar Refractivity (Steric Effect)Observed Activity (IC50, µM)Predicted Activity (IC50, µM)
-H2.500.0045.215.816.2
-CH33.05-0.1750.112.512.1
-Cl3.210.2349.818.919.5
-NO22.450.7847.325.124.7
-OCH32.43-0.2750.510.210.8

This table is for illustrative purposes only and does not represent actual experimental data.

The development of robust QSAR models often involves advanced statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net These models can reveal the key molecular features that govern the activity of the compounds. nih.govresearchgate.net

Analysis of Electronic and Steric Effects on Reaction Outcomes

The reactivity of this compound is significantly influenced by both electronic and steric factors. The molecule possesses a conjugated system that includes the phenyl ring, the amino nitrogen, and the propenal moiety.

Electronic Effects:

The electronic nature of the substituents on the phenyl ring can have a profound impact on the reactivity of the entire molecule. Electron-donating groups (like -OCH3) would increase the electron density on the nitrogen atom and throughout the conjugated system. This, in turn, could enhance the nucleophilicity of the nitrogen and potentially influence the reactivity of the propenal group. Conversely, electron-withdrawing groups (like -NO2) would decrease the electron density, making the nitrogen less nucleophilic and potentially altering the electrophilicity of the carbonyl carbon and the β-carbon of the enal system.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate molecular orbitals and electron density distributions, providing a quantitative understanding of these electronic effects. nih.gov For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how molecules interact during a chemical reaction. numberanalytics.com

A computational study on a related compound, 3-[2-(dimethylamino) phenyl] propanal, demonstrated that the interaction between the nitrogen lone pair and the carbonyl group can be modulated by substituents on the phenyl ring, highlighting the importance of these electronic effects in determining molecular conformation and reactivity. researchgate.net

Steric Effects:

Steric hindrance, which refers to the spatial arrangement of atoms, can also play a critical role in the reaction outcomes of this compound. The size of the substituent on the phenyl ring can affect the ability of a reactant to approach the reactive sites of the molecule. For example, a bulky substituent in the ortho position of the phenyl ring could hinder reactions at the nitrogen atom or influence the planarity of the conjugated system, thereby affecting its electronic properties. The three-dimensional arrangement of atoms significantly impacts a molecule's reactivity by either facilitating or hindering the approach of reactants. numberanalytics.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

Future research could significantly benefit from developing more efficient and selective methods for synthesizing E-3-(Methyl Phenyl Amino)-2-Propenal and related compounds. The existing routes can be expanded upon by exploring modern catalytic systems that offer higher yields, milder reaction conditions, and greater control over stereochemistry.

Key areas for exploration include:

Organocatalysis: The use of small organic molecules as catalysts, particularly chiral amines, has revolutionized the synthesis of α,β-unsaturated aldehydes. tum.de Enamine and iminium catalysis, for instance, could provide highly enantioselective pathways to derivatives of this propenal. tum.denih.gov Investigating bifunctional catalysts that incorporate a hydrogen-bond donor could further enhance stereoselectivity. mdpi.com

Transition Metal Catalysis: Synergistic catalysis combining transition metals (like palladium or copper) with enamine organocatalysis could open pathways for novel α- and γ-functionalization of the propenal backbone, allowing for the introduction of complex substituents. nih.gov

Flow Chemistry: Continuous flow synthesis offers improved heat and mass transfer, enhanced safety, and potential for automation. mindmapai.app Developing a flow-based synthesis for this compound could enable more efficient production and library generation for screening purposes.

A comparative overview of potential synthetic strategies is presented below.

Catalytic SystemPotential AdvantagesResearch Focus
Organocatalysis High enantioselectivity, metal-free, mild conditions. tum.deDevelopment of novel chiral amine catalysts for asymmetric synthesis.
Transition Metal Catalysis Novel bond formations, access to complex derivatives. nih.govSynergistic systems for controlled functionalization.
Biocatalysis High specificity, green reaction conditions. acs.orgIdentification of enzymes for selective synthesis or modification.
Flow Chemistry Scalability, improved safety, automation. mindmapai.appOptimization of reaction parameters in a continuous system.

Development of New Derivatives with Enhanced Properties

The chemical structure of this compound is ripe for modification to create a library of new derivatives with tailored properties. Strategic modification of the phenyl ring, the N-methyl group, or the propenal backbone could modulate its electronic, optical, and biological characteristics.

Potential avenues for derivatization include:

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the molecule's electron density, impacting its reactivity as a Michael acceptor and its potential as a chromophore. nih.gov

Amine Modification: Replacing the N-methyl group with other alkyl or aryl substituents could influence the compound's steric profile and solubility, which is a common strategy in drug design to modify affinity for biological targets. nih.gov

Propenal Backbone Functionalization: Adding substituents at the α- or β-positions of the propenal unit can create more complex scaffolds for applications in medicinal chemistry or materials science. nih.govmdpi.com

These modifications could target the enhancement of specific properties, as detailed in the following table.

Structural ModificationTarget Property EnhancementPotential Application Area
Phenyl ring functionalizationTune electronic properties, increase biological activity.Medicinal Chemistry, Dyes
N-Alkyl/Aryl group variationModify solubility, steric hindrance, and receptor binding. nih.govDrug Discovery
Propenal backbone substitutionCreate chiral centers, alter reactivity. nih.govAsymmetric Synthesis, Polymer Chemistry

Advanced Applications in Interdisciplinary Fields

The inherent reactivity of this compound as a Michael acceptor makes it a versatile building block for various applications beyond traditional organic synthesis. nih.gov

Future research could explore its utility in:

Medicinal Chemistry: Michael acceptors are known to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, making them valuable "warheads" for targeted covalent inhibitors in drug discovery. nih.gov Derivatives of propenals have shown cytotoxic properties, suggesting potential applications in anticancer research. nih.gov

Materials Science: The conjugated π-system and reactive aldehyde group could be exploited for the synthesis of novel polymers or functional dyes. Its ability to participate in conjugate addition reactions makes it a candidate for creating cross-linked polymer networks. researchgate.net

Chemical Biology: As a reactive probe, derivatives could be designed to selectively label specific proteins or other biomolecules within a cellular context, aiding in the study of biological processes.

Integration with Machine Learning and AI for Chemical Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the design and synthesis of new molecules. nih.govacs.org These computational tools can be applied to this compound to guide future research efforts.

Key integration points include:

Property Prediction: ML models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on a dataset of derivatives to predict their biological activity or physical properties, prioritizing the synthesis of the most promising candidates. mdpi.com

De Novo Design: Generative AI models can design novel derivatives of the core structure that are optimized for specific properties, such as binding affinity to a biological target or desired photophysical characteristics. stanford.edu

Synthetic Route Optimization: AI-powered retrosynthesis tools can analyze the structure of a complex target derivative and propose the most efficient and novel synthetic pathways, reducing the time and resources spent on experimental planning. mindmapai.apppharmafeatures.comcas.org These tools can learn from vast reaction databases to suggest routes that a human chemist might not consider. acs.org

Sustainable Synthesis and Green Chemistry Innovations

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact. yale.edusigmaaldrich.com Future research should focus on creating sustainable synthetic protocols.

Green chemistry innovations could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. acs.orgpsu.edu

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Employing methods like microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. sigmaaldrich.com The development of catalytic processes that operate at ambient temperature and pressure is a primary goal. psu.edu

Renewable Feedstocks: Exploring synthetic pathways that begin from renewable starting materials, contributing to a more sustainable chemical industry. psu.edu For instance, some green syntheses of α,β-unsaturated carbonyl compounds have utilized glyceraldehyde acetonide, a biomass-derived chemical. researchgate.netdoaj.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing E-3-(Methyl Phenyl Amino)-2-Propenal, and what are their methodological considerations?

  • Answer :

  • Condensation reactions : React methyl phenyl amine with α,β-unsaturated aldehydes under acidic or basic catalysis. For example, using propenal derivatives with catalytic acetic acid to form the enamine structure .
  • Substitution pathways : Modify pre-existing propenal derivatives by introducing the methyl phenyl amino group via nucleophilic substitution. Ensure anhydrous conditions to avoid hydrolysis of intermediates.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC and HPLC .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Answer :

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, ensuring proper handling of twinning or high-resolution data .
  • Spectroscopy : Combine 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS-ESI) confirms molecular weight .
  • Vibrational analysis : FT-IR to identify characteristic C=N and C=O stretches (~1650–1750 cm1^{-1}) .

Q. What analytical methods are suitable for assessing the compound’s stability under varying conditions?

  • Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures.
  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 25–60°C; quantify degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer :

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations for 1H^1H chemical shifts).
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in electron density maps, particularly for stereochemical assignments .
  • Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR or NOESY experiments .

Q. What experimental design strategies are effective for studying the compound’s reactivity in biological systems?

  • Answer :

  • Kinetic studies : Monitor reaction rates with biomolecules (e.g., glutathione) under physiological pH and temperature using stopped-flow spectroscopy.
  • Reactive oxygen species (ROS) assays : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in cell cultures .
  • Enzyme inhibition : Perform Michaelis-Menten kinetics with purified enzymes (e.g., cytochrome P450 isoforms) to evaluate competitive/non-competitive inhibition .

Q. How should researchers design impurity profiling studies for this compound?

  • Answer :

  • Forced degradation : Expose the compound to heat, light, and oxidative conditions (H2 _2O2_2), then profile impurities via UPLC-QTOF-MS.
  • Thresholds : Apply ICH Q3A/B guidelines, setting acceptance criteria for unknown impurities (<0.10% w/w) .
  • Synthetic byproducts : Identify methyl phenyl amine dimerization products or aldol condensation adducts using high-resolution MS/MS .

Q. What methodologies are recommended for investigating the compound’s potential as a pharmaceutical intermediate?

  • Answer :

  • In vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and LC-MS quantification of parent compound depletion.
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinities for target receptors (e.g., kinase domains).
  • Toxicity screening : Use zebrafish embryos or 3D liver spheroids to evaluate hepatotoxicity and developmental effects .

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E-3-(METHYL PHENYL AMINO)-2-PROPENAL
Reactant of Route 2
E-3-(METHYL PHENYL AMINO)-2-PROPENAL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.